molecular formula C15H14N2O2S2 B3946882 N-(2,5-dimethoxyphenyl)-4-(2-thienyl)-1,3-thiazol-2-amine

N-(2,5-dimethoxyphenyl)-4-(2-thienyl)-1,3-thiazol-2-amine

Cat. No. B3946882
M. Wt: 318.4 g/mol
InChI Key: GIMILDAUTYUWIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dimethoxyphenyl)-4-(2-thienyl)-1,3-thiazol-2-amine, also known as 2C-T-7, is a synthetic psychedelic compound. It was first synthesized in the 1980s by Alexander Shulgin, a renowned chemist and pharmacologist. 2C-T-7 is classified as a phenethylamine and belongs to the 2C family of compounds. It is known for its potent psychedelic effects and has been the subject of scientific research for its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of N-(2,5-dimethoxyphenyl)-4-(2-thienyl)-1,3-thiazol-2-amine is not fully understood. It is believed to interact with the serotonin receptors in the brain, particularly the 5-HT2A receptor. This interaction leads to the activation of signaling pathways that result in the psychedelic effects of the compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are similar to those of other psychedelics. It produces alterations in perception, mood, and thought processes. It has been reported to induce visual hallucinations, synesthesia, and ego dissolution. Additionally, it has been shown to increase heart rate and blood pressure, as well as cause pupil dilation.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2,5-dimethoxyphenyl)-4-(2-thienyl)-1,3-thiazol-2-amine in lab experiments is its potent psychedelic effects. This makes it a useful tool for studying the neurobiological mechanisms underlying altered states of consciousness. However, its classification as a Schedule I controlled substance in the United States makes it difficult to obtain for research purposes. Additionally, its potential for abuse and adverse effects on human health make it a controversial subject for research.

Future Directions

There are several potential future directions for research on N-(2,5-dimethoxyphenyl)-4-(2-thienyl)-1,3-thiazol-2-amine. One area of interest is its potential therapeutic applications, particularly in the treatment of chronic pain and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of the compound and its effects on the brain and body. Finally, there is a need for more research on the potential risks and adverse effects of this compound, particularly in the context of recreational use.

Scientific Research Applications

N-(2,5-dimethoxyphenyl)-4-(2-thienyl)-1,3-thiazol-2-amine has been the subject of scientific research for its potential therapeutic applications. It has been found to have potent anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain. Additionally, it has been shown to have neuroprotective effects, which could be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-4-thiophen-2-yl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2S2/c1-18-10-5-6-13(19-2)11(8-10)16-15-17-12(9-21-15)14-4-3-7-20-14/h3-9H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIMILDAUTYUWIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC2=NC(=CS2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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